4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide
CAS No.:
Cat. No.: VC16347001
Molecular Formula: C17H15ClN2OS
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15ClN2OS |
|---|---|
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide |
| Standard InChI | InChI=1S/C17H15ClN2OS/c18-12-8-10-13(11-9-12)19-16(21)6-3-7-17-20-14-4-1-2-5-15(14)22-17/h1-2,4-5,8-11H,3,6-7H2,(H,19,21) |
| Standard InChI Key | UQXWFLSIQBJWSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
4-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide (molecular formula: ) is characterized by a butanamide chain bridging a 1,3-benzothiazol-2-yl group and a 4-chlorophenyl substituent. The benzothiazole ring contributes aromaticity and planar rigidity, while the chlorophenyl group introduces electronic effects that influence reactivity and binding affinity . Key physicochemical properties include a molecular weight of 343.83 g/mol, a calculated LogP of 3.91 (indicating moderate lipophilicity), and a polar surface area of 82.95 Ų, which suggests favorable membrane permeability .
Structural Analysis
X-ray crystallography and NMR studies of analogous compounds reveal that the benzothiazole ring adopts a nearly planar conformation, with the amide carbonyl group participating in intramolecular hydrogen bonding. This configuration stabilizes the molecule in physiological environments . The chlorophenyl group’s electron-withdrawing nature enhances the compound’s electrophilicity, potentially facilitating interactions with nucleophilic residues in biological targets .
Synthesis and Reaction Pathways
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide typically follows a multi-step protocol:
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Formation of the Benzothiazole Core: 2-Aminobenzothiazole is reacted with 4-chlorobutanoyl chloride in the presence of a base (e.g., triethylamine) to yield 4-chloro-N-(1,3-benzothiazol-2-yl)butanamide .
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Substitution with 4-Chloroaniline: The chloro intermediate undergoes nucleophilic acyl substitution with 4-chloroaniline under reflux conditions, often using polar aprotic solvents like dimethylformamide (DMF) .
Recent optimizations report a global yield of 68–76% through careful control of stoichiometry and reaction time . Chromatographic purification (silica gel, ethyl acetate/hexane) is critical to achieving >95% purity, as confirmed by HPLC.
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | DMF or THF |
| Catalyst | Triethylamine |
| Reaction Time | 12–24 hours |
Applications in Drug Development
4-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide’s structural versatility positions it as a scaffold for multiple therapeutic areas:
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Oncology: Derivatives induce apoptosis in MCF-7 breast cancer cells (EC₅₀: 12.3 µM) by inhibiting tubulin polymerization .
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Antimicrobial Agents: Synergistic effects with fluconazole reduce fungal biofilm formation by 70% in Candida albicans.
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Neuroprotection: In vitro models show 40% reduction in amyloid-β aggregation, a hallmark of Alzheimer’s disease .
Comparative Bioactivity Data
| Target | Activity | Reference Compound |
|---|---|---|
| Acetylcholinesterase | IC₅₀ = 1.1 µM | Donepezil |
| Tubulin | EC₅₀ = 12.3 µM | Paclitaxel |
| 3-TOP Protein | ΔG = −9.2 kcal/mol | Metformin |
Stability and Pharmacokinetics
The compound exhibits moderate metabolic stability in human liver microsomes (t₁/₂ = 45 minutes), with cytochrome P450 3A4 identified as the primary metabolizing enzyme. Oral bioavailability in rodent models is 22–28%, limited by first-pass metabolism. Plasma protein binding exceeds 90%, necessitating structural modifications for improved free fraction .
ADMET Profile
| Parameter | Value |
|---|---|
| LogP | 3.91 |
| Solubility (pH 7.4) | 12 µg/mL |
| CYP3A4 Inhibition | Moderate |
| hERG Binding | Low risk |
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